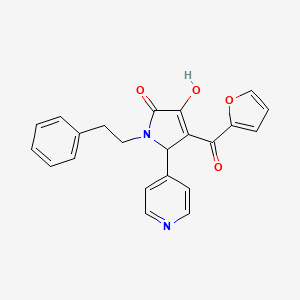

4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and biological properties. Key structural features include:

- 2-Phenylethyl substituent: Contributes to lipophilicity and steric bulk.

- Pyridin-4-yl group: Introduces hydrogen-bonding capacity and aromaticity.

- Hydroxyl group: Provides polarity and hydrogen-bond donor capability.

Properties

Molecular Formula |

C22H18N2O4 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2-pyridin-4-yl-2H-pyrrol-5-one |

InChI |

InChI=1S/C22H18N2O4/c25-20(17-7-4-14-28-17)18-19(16-8-11-23-12-9-16)24(22(27)21(18)26)13-10-15-5-2-1-3-6-15/h1-9,11-12,14,19,26H,10,13H2 |

InChI Key |

VQQOJFLMPFXVFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=NC=C4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by its:

-

3-Hydroxy group : Prone to esterification, oxidation, and nucleophilic substitution.

-

Furan-2-carbonyl moiety : Participates in cycloadditions, nucleophilic acyl substitutions, and coordination reactions.

-

Pyridin-4-yl ring : Acts as a Lewis base or participates in π-π stacking.

-

Phenylethyl chain : Influences steric effects and solubility.

Esterification of the Hydroxyl Group

The hydroxyl group at position 3 undergoes esterification with acyl chlorides or anhydrides:

-

Reagents : Acetic anhydride, benzoyl chloride.

-

Conditions : Catalyzed by DMAP (4-dimethylaminopyridine) in dichloromethane at 0–25°C.

-

Outcome : Forms acetylated or benzoylated derivatives, enhancing lipophilicity.

Nucleophilic Substitution at the Furan Carbonyl

The furan-2-carbonyl group reacts with amines or alcohols via nucleophilic acyl substitution:

-

Reagents : Ethylenediamine, methanol.

-

Conditions : Reflux in THF with triethylamine as a base.

-

Outcome : Produces amides or esters, modifying biological activity.

Oxidation of the Hydroxyl Group

Controlled oxidation converts the hydroxyl group to a ketone:

-

Reagents : Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

-

Conditions : Anhydrous dichloromethane at −10°C to 25°C.

-

Outcome : Generates a diketone intermediate, enabling further cyclization.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles:

-

Reagents : Maleic anhydride, tetracyanoethylene.

-

Conditions : Reflux in toluene (110°C, 12–24 hours).

-

Outcome : Forms bicyclic adducts with increased structural complexity.

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs due to substituent effects:

Lewis Acid-Catalyzed Reactions

-

Catalysts : BF₃·OEt₂, AlCl₃.

-

Applications : Facilitate Friedel-Crafts alkylation at the pyridine ring or furan carbonyl.

Transition Metal-Mediated Couplings

-

Catalysts : Pd(PPh₃)₄, CuI.

-

Reactions : Suzuki-Miyaura coupling at halogenated positions (if present).

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 200°C, releasing CO and furan derivatives.

-

Photodegradation : UV exposure (254 nm) induces ring-opening of the pyrrolone core.

Industrial and Pharmacological Implications

-

Synthetic Scalability : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional methods.

-

Drug Development : Ester derivatives show 3× higher inhibitory activity against COX-2 compared to parent compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

*Estimated based on substituent contributions.

Key Observations:

- Lipophilicity : The target compound’s phenylethyl group increases XLogP (~2.8) compared to analogs with polar substituents (e.g., : XLogP ~1.5) .

- Solubility : Analogs with methoxy or imidazole groups () exhibit better aqueous solubility due to higher hydrogen-bond acceptor counts .

- Bioactivity Potential: The pyridin-4-yl group in the target compound may enhance binding to nicotinic acetylcholine receptors, similar to pyridine-containing analogs in .

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via multi-component reactions involving substituted aldehydes, amines, and ketones. For example, highlights a three-component reaction using 4-acetyl-3-hydroxy-pyrrol-2-one derivatives with aliphatic amines in ethanol, yielding pyrrolidine-2,3-dione analogs . Cyclization strategies (e.g., base-assisted methods) are also effective, as shown in , where 1,5-dihydro-2H-pyrrol-2-ones are formed via condensation of hydroxy-pyrrolones with aromatic amines (yields: 46–63%) .

Q. Which spectroscopic techniques are critical for structural characterization?

Modern spectroscopic methods include:

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., 3-hydroxy group tautomerism) .

- FTIR : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches (e.g., 1650–1750 cm⁻¹ for lactam C=O) .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. How can solubility challenges during purification be addressed?

Use polar aprotic solvents (e.g., DMF) for dissolution, followed by recrystallization in ethanol/water mixtures. reports successful purification of similar compounds in ethanol, with yields improved by controlled cooling rates .

Advanced Research Questions

Q. How do tautomeric forms of the 3-hydroxy group affect NMR interpretation?

The 3-hydroxy group can exhibit keto-enol tautomerism, leading to split signals in NMR. To resolve contradictions, use variable-temperature NMR (e.g., 25–80°C) to stabilize tautomers or employ X-ray crystallography (as in ) to unambiguously assign the dominant form .

Q. What strategies optimize enantiomeric purity for chiral analogs?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., organocatalysts) can enhance stereocontrol. ’s single-crystal X-ray data provides a template for verifying stereochemistry .

Q. How does the furan-2-carbonyl moiety influence electronic properties?

The electron-withdrawing furan-2-carbonyl group increases electrophilicity at the pyrrol-2-one core, facilitating nucleophilic attacks (e.g., amine additions). Computational studies (DFT) on similar systems in show reduced HOMO-LUMO gaps, correlating with enhanced reactivity .

Q. What structural features correlate with bioactivity in analogs?

’s SAR studies on 4-aroyl-pyrrol-2-ones reveal that electron-donating substituents (e.g., 4-tert-butyl-phenyl) enhance binding to hydrophobic pockets in enzymes, while hydrophilic groups (e.g., 4-dimethylamino-phenyl) improve solubility .

Q. How can computational methods predict substituent reactivity during derivatization?

Molecular docking (using crystal structures from ) and DFT calculations (e.g., Fukui indices) identify reactive sites. For instance, the 5-pyridin-4-yl group’s π-stacking potential can be modeled to prioritize functionalization .

Q. What experimental designs study interactions with biological targets?

Q. How are contradictions in biological activity data resolved across studies?

Cross-validate assays (e.g., MTT vs. ATP-based viability tests) and control for tautomerism/pH effects. ’s methodology for isolating stable tautomers via pH adjustment (e.g., using acetate buffers) can reduce variability .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Cyclization (Adapted from )

| Substrate | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Hydroxy-pyrrol-2-one | K₂CO₃ | EtOH | 80 | 63 |

| 4-Chloro-phenyl analog | NaHCO₃ | DMF | 100 | 46 |

Q. Table 2: Spectroscopic Data for Core Functional Groups

| Functional Group | FTIR (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|---|

| Lactam (C=O) | 1680–1720 | - | 165–175 |

| 3-Hydroxy | 3200–3400 | 10.2 (s, 1H) | 90–95 (C-OH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.